4-(Azetidin-1-yl)-2-hydroxybenzaldehyde
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Overview
Description
4-(Azetidin-1-yl)-2-hydroxybenzaldehyde is a chemical compound that features an azetidine ring attached to a hydroxybenzaldehyde moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and potential applications in medicinal chemistry. The presence of the hydroxybenzaldehyde group adds to the compound’s reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the hydroxybenzaldehyde moiety. One common method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The hydroxybenzaldehyde group can then be introduced through a condensation reaction with the azetidine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the azetidine ring.
Major Products Formed
Oxidation: Formation of 4-(Azetidin-1-yl)-2-hydroxybenzoic acid.
Reduction: Formation of 4-(Azetidin-1-yl)-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Azetidin-1-yl)-2-hydroxybenzaldehyde has several applications in scientific research:
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-2-hydroxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a pharmacophore, binding to specific sites on enzymes or receptors and modulating their activity. The hydroxybenzaldehyde moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-1-ylsulfonyl)phenylboronic acid: Similar structure with a sulfonyl group instead of a hydroxy group.
3-(Pyrazol-1-yl)azetidine derivatives: Contain a pyrazole ring attached to the azetidine moiety.
Uniqueness
4-(Azetidin-1-yl)-2-hydroxybenzaldehyde is unique due to the presence of both the azetidine ring and the hydroxybenzaldehyde moiety This combination provides a versatile scaffold for further chemical modifications and potential biological activities
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C10H11NO2/c12-7-8-2-3-9(6-10(8)13)11-4-1-5-11/h2-3,6-7,13H,1,4-5H2 |
InChI Key |
FVWCUPRQFIAIRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC(=C(C=C2)C=O)O |
Origin of Product |
United States |
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